

2-Bromo-4'-isopropylacetophenone physical properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Bromo-4'-isopropylacetophenone
CAS No.:	51012-62-5
Cat. No.:	B029354

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Bromo-4'-isopropylacetophenone**

Introduction

2-Bromo-4'-isopropylacetophenone is an aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a reactive α -bromo ketone moiety and a para-substituted isopropyl group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] Studies have suggested that derivatives of this compound may possess antimicrobial and antioxidant properties, highlighting its potential in drug development pipelines.[1]

This guide provides a comprehensive overview of the core physical properties, spectroscopic characteristics, and synthetic methodologies related to **2-Bromo-4'-isopropylacetophenone**. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and industrial applications.

Section 1: Core Physical and Chemical Properties

2-Bromo-4'-isopropylacetophenone is an off-white solid at room temperature.[2] Its key physical and chemical properties have been compiled from various chemical data sources and are summarized below. These properties are crucial for designing reaction conditions, purification strategies, and ensuring safe handling.

Property	Value	Source(s)
CAS Number	51012-62-5	[3]
Molecular Formula	C ₁₁ H ₁₃ BrO	[3]
Molecular Weight	241.12 g/mol	[3]
Appearance	Off-White Solid	[2]
Boiling Point	302.2 °C at 760 mmHg	[4]
Density	1.308 g/cm ³	[4]
Melting Point	Not available in cited literature.	[4]
Flash Point	56.6 °C	[4]
Solubility	Slightly soluble in Chloroform and Methanol.	[2]
Refractive Index	1.544	[4]
SMILES	<chem>CC(C)c1ccc(C(=O)CBr)cc1</chem>	[4]

Section 2: Spectroscopic Profile (Predicted)

While experimental spectra for **2-Bromo-4'-isopropylacetophenone** are not readily available in the public domain, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds such as 4'-isopropylacetophenone[5][6] and other 2-bromoacetophenones.[7][8][9]

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br) at approximately 4.4 ppm. The isopropyl group

should present as a septet for the single methine proton (-CH) around 3.0 ppm and a doublet for the six equivalent methyl protons (-CH₃) around 1.2-1.3 ppm. The aromatic protons will appear as two doublets in the 7.3-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum would be distinguished by the carbonyl carbon signal around 190 ppm. The α-carbon attached to the bromine (-CH₂Br) would appear significantly downfield, estimated in the 30-35 ppm range. Signals for the isopropyl group (methine and methyl carbons) and the aromatic carbons would also be present in their expected regions.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found between 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic and aliphatic groups (around 2800-3100 cm⁻¹) and a C-Br stretching vibration, expected in the 600-700 cm⁻¹ region.[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio), appearing as two peaks of nearly equal intensity at m/z 240 and 242.[\[12\]](#) A prominent fragment would be the loss of the bromomethyl radical (•CH₂Br), leading to the 4-isopropylbenzoyl cation at m/z 147. Another major peak at m/z 43 would correspond to the acetyl fragment [CH₃CO]⁺ from the precursor, 4'-isopropylacetophenone, which is a common fragment in acetophenones.[\[5\]](#)

Section 3: Synthesis and Mechanistic Insights

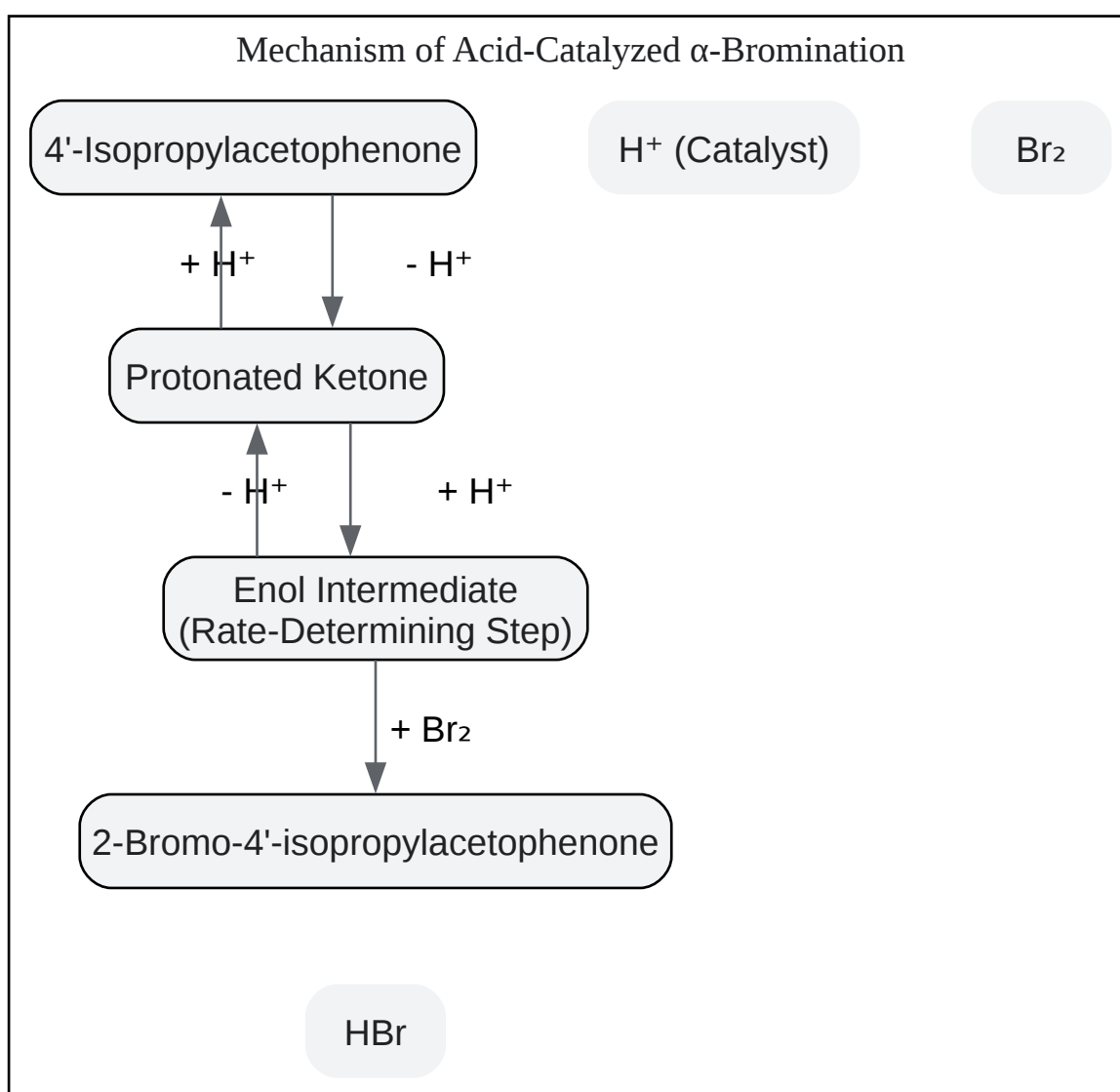
The most common and direct method for preparing **2-Bromo-4'-isopropylacetophenone** is through the α-bromination of its precursor, 4'-isopropylacetophenone. This reaction is typically acid-catalyzed and proceeds via an enol intermediate.[\[13\]](#)[\[14\]](#)

Reaction Mechanism: Acid-Catalyzed α-Bromination

The causality behind this synthetic choice lies in the reactivity of the α-carbon adjacent to the carbonyl group. The reaction mechanism involves three key steps:

- **Protonation of the Carbonyl:** The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr generated in situ or acetic acid). This increases the electrophilicity of the carbonyl carbon.

- Enol Formation (Rate-Determining Step): A base (such as the solvent or the conjugate base of the acid) removes a proton from the α -carbon, leading to the formation of a nucleophilic enol intermediate. This tautomerization is the slowest step and thus dictates the overall reaction rate.[13][14]
- Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br_2), forming the α -brominated ketone and regenerating the acid catalyst.[2]



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Caption: Acid-catalyzed mechanism for the α -bromination of 4'-isopropylacetophenone.

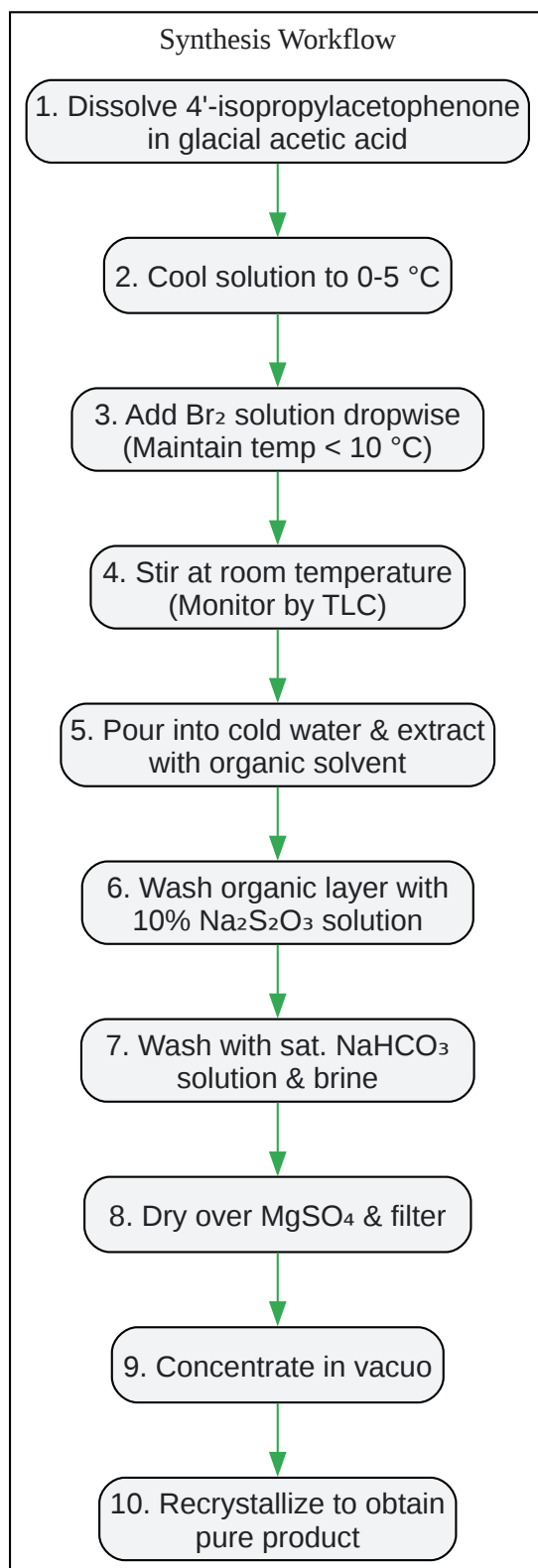
Field-Proven Experimental Protocol

This protocol is a self-validating system adapted from established procedures for the α -bromination of substituted acetophenones.[15][16] The progress is monitored by TLC, and the final product's identity and purity would be confirmed by melting point and spectroscopic analysis.

Materials:

- 4'-Isopropylacetophenone (1.0 eq)
- Glacial Acetic Acid (solvent)
- Bromine (Br₂) (1.05 eq)
- Ice-water bath
- Diethyl ether or Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution (for washing)
- 10% Sodium thiosulfate solution (for quenching)
- Anhydrous magnesium sulfate (for drying)
- Standard laboratory glassware including a round-bottom flask, dropping funnel, and separatory funnel.

Workflow Diagram:



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Caption: Experimental workflow for the synthesis of **2-Bromo-4'-isopropylacetophenone**.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-isopropylacetophenone (e.g., 10.0 g, 61.6 mmol) in glacial acetic acid (e.g., 50 mL).
- **Bromination:** Cool the solution in an ice-water bath to 0-5 °C. Prepare a solution of bromine (e.g., 3.3 mL, 64.7 mmol) in 10 mL of glacial acetic acid. Add this bromine solution dropwise from the funnel over 20-30 minutes with vigorous stirring. The choice to add bromine dropwise while cooling is critical to control the exothermic reaction and prevent the formation of poly-brominated side products.[\[13\]](#)
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The disappearance of the red-brown bromine color is a visual indicator of reaction progress. For a more accurate assessment, monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).
- **Work-up and Quenching:** Pour the reaction mixture into a beaker containing approximately 200 mL of cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
- **Washing and Neutralization:** Combine the organic extracts. Wash sequentially with a 10% sodium thiosulfate solution to quench any unreacted bromine, followed by a saturated sodium bicarbonate solution to neutralize residual acetic acid, and finally with brine. The washing steps are a self-validating measure to ensure all acidic and oxidizing impurities are removed.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to afford the pure **2-Bromo-4'-isopropylacetophenone**.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Bromo-4'-isopropylacetophenone** is not widely available, data from analogous α -bromoacetophenones indicates that this compound should be handled with care.

- Hazards: Assumed to be a lachrymator (causes tearing) and an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is listed as moisture-sensitive and should be stored under an inert atmosphere, for instance in a refrigerator.[2]
- Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.

Section 5: Applications in Research and Development

The primary value of **2-Bromo-4'-isopropylacetophenone** lies in its utility as a synthetic intermediate. The presence of two reactive sites—the electrophilic carbonyl carbon and the α -carbon bearing a good leaving group (bromide)—allows for a wide range of subsequent chemical transformations.[13] It is a key starting material for synthesizing:

- Heterocyclic compounds (e.g., thiazoles, imidazoles).
- β -amino ketones and other pharmacologically active scaffolds.
- Covalent inhibitors for biochemical research.[15]

Its role as a versatile building block ensures its continued relevance in the discovery and development of new chemical entities.

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